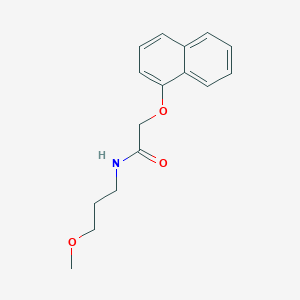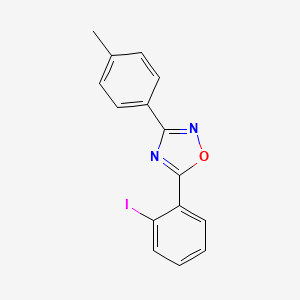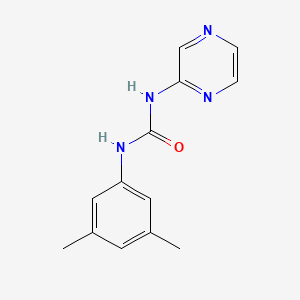![molecular formula C21H24N4O2 B4669623 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4669623.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea
Vue d'ensemble
Description
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea, commonly known as DMU-212, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazole urea derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
DMU-212 exerts its pharmacological effects by inhibiting the activity of the enzyme phosphodiesterase 5 (PDE5). PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates various physiological processes. Inhibition of PDE5 by DMU-212 leads to an increase in cGMP levels, which in turn leads to vasodilation, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects
DMU-212 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation and improved blood flow. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DMU-212 has been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
DMU-212 has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities with high purity. It has been extensively studied for its pharmacological properties, which means there is a large body of literature available on its effects. However, one limitation of DMU-212 is that it has not been tested in clinical trials, which means its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for DMU-212 research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMU-212 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Another area of interest is its potential as a treatment for cardiovascular diseases such as hypertension and heart failure. DMU-212 has been shown to have vasodilatory effects, which could be beneficial in the treatment of these conditions. Finally, further research is needed to determine the safety and efficacy of DMU-212 in humans, which could pave the way for its use as a therapeutic agent.
Applications De Recherche Scientifique
DMU-212 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. DMU-212 has been tested in vitro and in vivo for its activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-8-10-17(11-9-14)13-25-16(3)20(15(2)24-25)23-21(26)22-18-6-5-7-19(12-18)27-4/h5-12H,13H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXYUJNLBLTALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669548.png)
![ethyl 2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4669553.png)
![ethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4669559.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate](/img/structure/B4669565.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B4669576.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4669581.png)
![2-(3-chlorophenyl)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4669589.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)



![1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4669640.png)

